molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Katalognummer: B3032977
CAS-Nummer: 66383-54-8
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: SPPBIAXRTZOZSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.

Biochemische Analyse

Biochemical Properties

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure and sustained effects on cells . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

Vorbereitungsmethoden

The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. One common method involves the use of n-butyllithium (BuLi) as a base to generate a carbanion intermediate, which then undergoes electrophilic addition to form the desired product . The reaction conditions often require low temperatures and inert atmosphere to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one include other pyrazolopyrimidines, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS No. 66383-54-8) is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. Its unique structure facilitates interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

This compound exhibits significant biochemical properties that contribute to its biological activity:

  • Enzyme Interaction : The compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. By inhibiting CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Cellular Effects : Studies indicate that this compound can modulate various cellular processes, including gene expression and metabolism. It has demonstrated anti-proliferative effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The molecular mechanism underlying the biological activity of this compound involves:

  • Binding to CDKs : The compound binds to the active site of CDKs, inhibiting their phosphorylation activity. This inhibition prevents the progression of the cell cycle by blocking essential signaling pathways required for cell division .
  • Induction of Apoptosis : In addition to cell cycle arrest, this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This dual action enhances its potential as an anticancer agent .

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.34CDK inhibition
This compoundHCT-1168.64Induction of apoptosis
This compoundHepG215.20Cell cycle arrest

These findings suggest that the compound exhibits varying degrees of potency across different cancer types and highlights its potential as a therapeutic agent in oncology.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity and interaction modes of this compound with CDK2:

Docking Study ParametersValue
Binding Energy-9.4 kcal/mol
Key InteractionsHydrogen bonds with Asp145 and Glu151
Docking SoftwareAutoDock Vina

The docking results indicate a strong binding affinity between the compound and CDK2, supporting its role as a potent inhibitor in cellular processes related to cancer proliferation .

Eigenschaften

IUPAC Name

3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBIAXRTZOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388070
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66383-54-8
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.